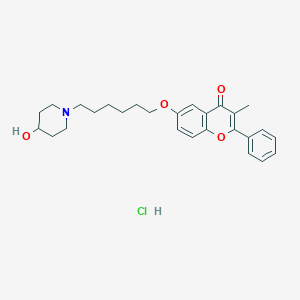

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

具体的な合成経路と反応条件は文献に詳しく記載されていますが、一般的には有機溶媒、触媒、および制御された反応温度を使用します . 工業生産方法は、これらのラボ手順をスケールアップし、収率と純度を最適化しながら、安全と費用対効果を確保する可能性があります .

化学反応解析

NPC-16377 は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、分子内の官能基を修飾できます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒などがあります . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

化学反応の分析

NPC-16377 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: NPC-16377 can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Neuropharmacology

Research indicates that NPC 16377 exhibits significant neuroprotective and antipsychotic properties. It has been evaluated for its potential in treating psychiatric disorders, showcasing efficacy in modulating behaviors associated with conditions like schizophrenia and depression .

Addiction Therapy

NPC 16377 has shown promise in addiction therapy, particularly concerning cocaine dependence. Studies demonstrate that it can attenuate the reinforcing effects of cocaine, suggesting its utility as a therapeutic agent in substance use disorders. The compound has been noted to block locomotor stimulation induced by cocaine without producing significant behavioral activity when administered alone .

Behavioral Studies

In preclinical models, NPC 16377 has been involved in studies assessing its impact on behavioral responses to various stimuli. Its selective sigma receptor activity allows researchers to explore its role in modulating behaviors linked to drug addiction and other psychiatric conditions .

Case Studies and Research Findings

Several studies have documented the effects of NPC 16377 on behavior and neurochemical dynamics:

- Cocaine Self-Administration : A study demonstrated that NPC 16377 significantly decreased cocaine self-administration in animal models, highlighting its potential role in addiction therapy .

- Behavioral Toxicity : Research indicated that NPC 16377 could mitigate the toxic behavioral effects associated with cocaine use, providing insights into its protective mechanisms against substance-induced neurotoxicity .

作用機序

NPC-16377 は、特にシグマ-1 受容体を含むシグマ受容体に選択的に結合することにより効果を発揮します . この結合は、さまざまな細胞内シグナル伝達経路を調節し、神経保護および神経可塑性効果をもたらします . この化合物は、ドーパミン回転に有意な影響を与えず、他の抗精神病薬とは異なります . また、プロラクチンの血漿レベルを低下させるなど、神経内分泌機能にも影響を与えます .

類似の化合物との比較

NPC-16377 は、ハロペリドール、イフェンプロジル、クロザピンなどの他のシグマ受容体リガンドと比較されています . 特定の結合部位を阻害する際の効力は、ハロペリドールやイフェンプロジルほどではありませんが、リムカゾールやクロザピンなどの化合物よりも強力です . これらの化合物とは異なり、NPC-16377 はドーパミン回転を増加させず、錐体外路系副作用のリスクを軽減する可能性があります . 類似の化合物には、以下が含まれます。

- ハロペリドール

- イフェンプロジル

- クロザピン

- リムカゾール

NPC-16377 は、神経保護および抗精神病作用を有する選択的なシグマ受容体リガンドとしての独特のプロファイルにより、さらなる研究開発のための貴重な化合物となっています .

類似化合物との比較

NPC-16377 is compared with other sigma-site ligands such as haloperidol, ifenprodil, and clozapine . While it is less potent than haloperidol and ifenprodil in inhibiting certain binding sites, it is more potent than compounds like rimcazole and clozapine . Unlike these compounds, NPC-16377 does not increase dopamine turnover, which may reduce the risk of extrapyramidal side effects . Similar compounds include:

- Haloperidol

- Ifenprodil

- Clozapine

- Rimcazole

NPC-16377’s unique profile as a selective sigma-site ligand with neuroprotective and antipsychotic potential makes it a valuable compound for further research and development .

生物活性

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, also known as NPC 16377, is a compound recognized for its significant biological activity, particularly as a selective sigma receptor ligand. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C27H34ClNO4

- Molecular Weight : 472.0 g/mol

- CAS Number : 139652-86-1

- IUPAC Name : 6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one; hydrochloride

NPC 16377 binds selectively to sigma receptors, particularly sigma-1 receptors, which are implicated in various neuroprotective and antipsychotic activities. The binding affinity and selectivity of NPC 16377 make it a valuable tool for studying sigma receptor functions in cellular processes and neuroprotection .

Antipsychotic Effects

Research indicates that NPC 16377 exhibits antipsychotic properties similar to established antipsychotics like haloperidol and clozapine. In animal models, it has been shown to:

- Reverse Amphetamine-Induced Hyperactivity : NPC 16377 effectively mitigated hyperactivity induced by amphetamines in mice, suggesting its potential as an antipsychotic agent .

- Conditioned Avoidance Responses : In rat studies, NPC 16377 reduced conditioned avoidance responses without affecting escape behavior, indicating a favorable side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

NPC 16377 has demonstrated neuroprotective capabilities in several studies:

- Global Ischemia Model : It prevented damage to hippocampal CA1 neurons in gerbils subjected to global ischemia, highlighting its protective effects against neuronal injury .

- Hypoxic Conditions : The compound extended survival time for mice exposed to hypoxic environments, further supporting its neuroprotective potential .

Interaction with Cocaine

NPC 16377 has been evaluated for its effects on cocaine-induced behaviors:

- Locomotor Stimulation : At behaviorally inactive doses, NPC 16377 shifted the dose-effect function of cocaine's locomotor stimulation rightward, indicating a blockade of cocaine's stimulant effects .

- Cocaine Sensitization : The compound prevented the development of sensitization to cocaine without producing significant behavioral effects itself . However, it did not block the expression of sensitization in previously exposed mice.

Comparative Analysis with Other Sigma Ligands

The following table summarizes the comparative biological activities of NPC 16377 with other known sigma ligands:

| Compound | Antipsychotic Activity | Neuroprotective Activity | Side Effects (Extrapyramidal Symptoms) |

|---|---|---|---|

| NPC 16377 | Yes | Yes | Minimal |

| Haloperidol | Yes | Limited | High |

| Clozapine | Yes | Moderate | Moderate |

| Ifenprodil | Yes | Yes | Low |

Case Studies and Research Findings

Several studies have focused on the biological activity of NPC 16377:

- Study on Behavioral Effects : A study demonstrated that NPC 16377 did not increase responding under fixed interval schedules of food presentation in rats, indicating a lack of reinforcing effects typical of some psychoactive substances .

- Toxicity Assessment : Toxicological evaluations revealed that NPC 16377 did not significantly enhance or block the lethal effects of high-dose cocaine in animal models, suggesting a safety profile that warrants further investigation for therapeutic use in substance abuse contexts .

- Pharmacological Profile : The pharmacological profile of NPC 16377 suggests it may be useful in treating psychotic disorders while minimizing common side effects associated with traditional antipsychotics .

特性

CAS番号 |

139652-86-1 |

|---|---|

分子式 |

C27H34ClNO4 |

分子量 |

472.0 g/mol |

IUPAC名 |

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |

InChI |

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |

InChIキー |

GWSBQIZSTCDSLE-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

正規SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

139652-86-1 |

同義語 |

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。